JNJ-64619178
Overview
Description
JNJ-64619178 is a novel small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that methylates arginine residues on various protein substrates, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction pathways. Dysregulation of PRMT5 has been associated with several cancers, including lymphomas, lung cancer, and breast cancer .
Mechanism of Action
Target of Action
JNJ-64619178, also known as Onametostat, is a novel, selective, and potent inhibitor of the protein arginine methyltransferase 5 (PRMT5) . PRMT5 is an enzyme that methylates a variety of proteins involved in several biological processes such as splicing, multiple signal transduction pathways, epigenetic control of gene expression, and mechanisms leading to protein expression required for cellular proliferation .
Mode of Action
This compound binds simultaneously to the S-adenosylmethionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex . This binding is pseudo-irreversible, leading to a prolonged inhibition of PRMT5 . The inhibition of PRMT5 by this compound results in an accumulation of splicing abnormalities .
Biochemical Pathways
The inhibition of PRMT5 affects multiple biochemical pathways. PRMT5 regulates the activity of the splicing machinery through methylation of key spliceosome proteins . Therefore, the inhibition of PRMT5 by this compound may target splicing factor gene mutant clones, leading to recovery of normal hematopoiesis .
Pharmacokinetics
This compound has shown dose-proportional pharmacokinetics (PK) and robust target engagement, as measured by plasma symmetric dimethylarginine, across all dose levels . The compound demonstrated manageable dose-dependent toxicity and preliminary evidence of antitumor activity in adenoid cystic carcinoma (ACC) and other tumor types .
Result of Action
The inhibition of PRMT5 by this compound has demonstrated potent antiproliferative activity in subsets of cancer cell lines derived from various histologies, including lung, breast, pancreatic, and hematological malignancies . In primary acute myelogenous leukemia samples, the presence of splicing factor mutations correlated with a higher ex vivo sensitivity to this compound . Furthermore, the potent and unique mechanism of inhibition of this compound led to efficient tumor growth inhibition and regression in several xenograft models in vivo .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of specific mutations in the cancer cells. For instance, the presence of splicing factor mutations has been associated with an antiproliferative effect following ex vivo this compound treatment in primary acute myelogenous leukemia samples
Biochemical Analysis
Biochemical Properties
JNJ-64619178 interacts with PRMT5, an enzyme that regulates the activity of the splicing machinery through methylation of key spliceosome proteins . The inhibition of PRMT5 by this compound may target splicing factor gene mutant Myelodysplastic Syndromes (MDS) clones, leading to recovery of normal hematopoiesis .
Cellular Effects
This compound has demonstrated preferential killing of acute myeloid leukemia cells with splicing factor mutations . It influences cell function by causing an accumulation of splicing abnormalities, which can lead to the death of cells with certain genetic mutations .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PRMT5. This results in the disruption of the normal methylation process of spliceosome proteins, leading to an accumulation of splicing abnormalities .
Temporal Effects in Laboratory Settings
It has been observed that the compound shows dose-proportional pharmacokinetics and robust target engagement across all dose levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . Thrombocytopenia was identified as the only dose-limiting toxicity .
Metabolic Pathways
It is known that the compound interacts with PRMT5, an enzyme involved in the methylation of spliceosome proteins .
Transport and Distribution
It is known that the compound is a potent and selective inhibitor of PRMT5 .
Subcellular Localization
Given its role as a PRMT5 inhibitor, it is likely that it localizes to the same subcellular compartments as PRMT5 .
Preparation Methods
The synthesis of JNJ-64619178 involves a series of chemical reactions starting from adenosine derivatives. The compound was identified through structure-activity relationship (SAR) iterations and pharmacochemical optimizations. The synthetic route includes the formation of a 5′ spiro bisamine lead compound, which undergoes further modifications to yield this compound . Detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
JNJ-64619178 undergoes various chemical reactions, primarily involving its interaction with the PRMT5/MEP50 complex. The compound binds to both the S-adenosylmethionine (SAM) and protein substrate binding pockets of PRMT5, leading to its inhibition . Common reagents and conditions used in these reactions include SAM analogs and specific binding conditions that facilitate the interaction between this compound and PRMT5. The major product formed from these reactions is the inhibited PRMT5 complex, which results in the accumulation of splicing abnormalities in preclinical models .
Scientific Research Applications
JNJ-64619178 has shown significant potential in scientific research, particularly in the fields of oncology and hematology. It has demonstrated potent antiproliferative activity in various cancer cell lines, including lung, breast, pancreatic, and hematological malignancies . The compound is currently being evaluated in clinical trials for patients with advanced solid tumors, non-Hodgkin’s lymphoma, and lower-risk myelodysplastic syndrome . Additionally, this compound has been shown to preferentially kill acute myeloid leukemia cells with splicing factor mutations, highlighting its potential as a targeted therapy .
Comparison with Similar Compounds
JNJ-64619178 is unique in its high selectivity and potency as a PRMT5 inhibitor. Similar compounds include other PRMT5 inhibitors that have been developed for cancer therapy. this compound stands out due to its prolonged inhibition of PRMT5 and its potent antiproliferative activity across a wide range of cancer cell lines . Other similar compounds include EPZ015666 and GSK3326595, which also target PRMT5 but may differ in their binding mechanisms and pharmacokinetic properties .
Properties
IUPAC Name |
(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSMLQTUDJVICQ-CJODITQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086772-26-9 | |
Record name | Onametostat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONAMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.